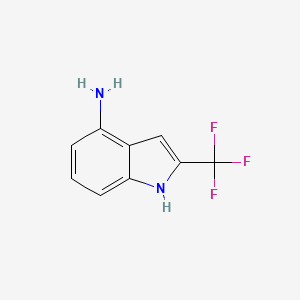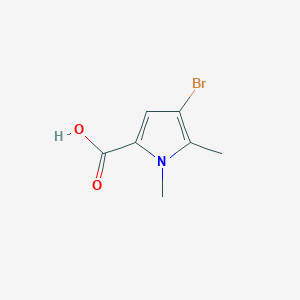
N-(Tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester
概要
説明
N-(Tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester is an organic compound that features a tetrahydrofuran ring, a hydrazinecarboxylic acid moiety, and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester typically involves the reaction of tetrahydrofuran-3-carboxylic acid with hydrazine, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-(Tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation can yield tetrahydrofuran-3-one derivatives.
Reduction: Reduction can produce tetrahydrofuran-3-yl alcohol derivatives.
Substitution: Substitution reactions can lead to various hydrazine derivatives depending on the nucleophile used.
科学的研究の応用
N-(Tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a building block in polymer synthesis.
作用機序
The mechanism of action of N-(Tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues, thereby inhibiting enzyme activity or modulating receptor function. The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity.
類似化合物との比較
Similar Compounds
- N-(Tetrahydro-furan-2-yl)-hydrazinecarboxylic acid tert-butyl ester
- N-(Tetrahydro-pyran-3-yl)-hydrazinecarboxylic acid tert-butyl ester
- N-(Tetrahydro-thiophen-3-yl)-hydrazinecarboxylic acid tert-butyl ester
Uniqueness
N-(Tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester is unique due to the position of the tetrahydrofuran ring, which can influence its reactivity and binding properties. The specific arrangement of functional groups allows for distinct interactions with molecular targets, making it a valuable compound in various research applications.
特性
IUPAC Name |
tert-butyl N-amino-N-(oxolan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11(10)7-4-5-13-6-7/h7H,4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYNYYZHKGSASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCOC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B7969448.png)
![3-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole-5-carbonitrile](/img/structure/B7969453.png)



![Thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B7969491.png)






![tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate](/img/structure/B7969543.png)

